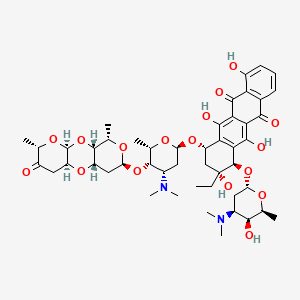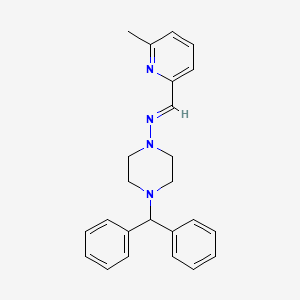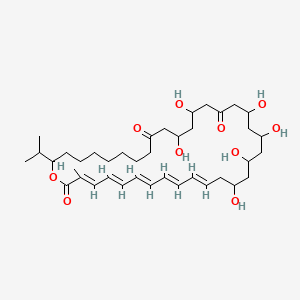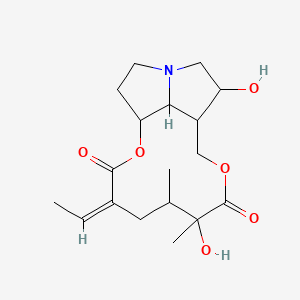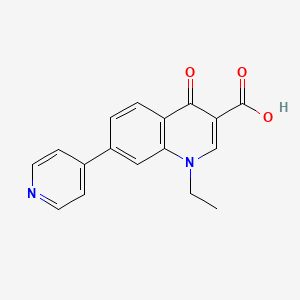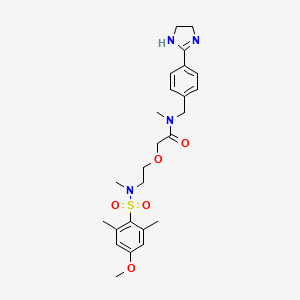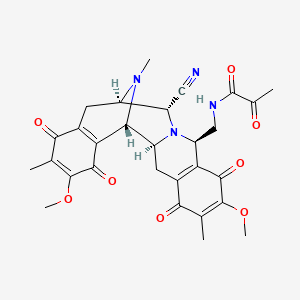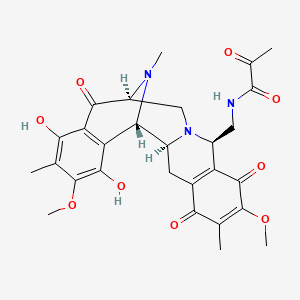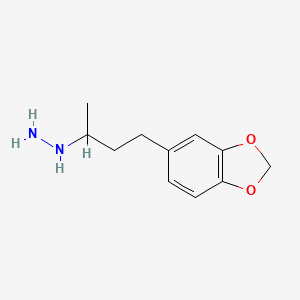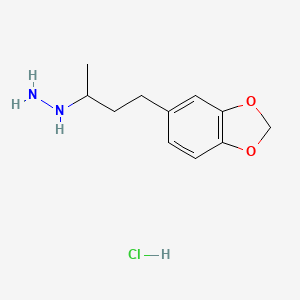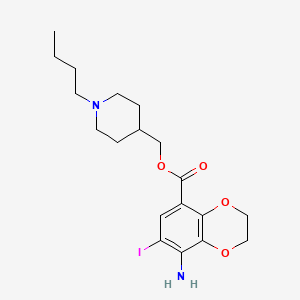
(1-Butylpiperidin-4-yl)methyl 5-amino-6-iodo-2,3-dihydro-1,4-benzodioxine-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
19-Hydroxy Cholesterol is a derivative of cholesterol, an essential lipid molecule found in mammalian cells. Cholesterol plays a crucial role in maintaining cell membrane structure and serves as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D . The hydroxylation at the 19th position of cholesterol introduces a hydroxyl group, resulting in 19-Hydroxy Cholesterol, which has unique properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 19-Hydroxy Cholesterol typically involves the hydroxylation of cholesterol. One common method is the use of cytochrome P450 enzymes, which catalyze the hydroxylation reaction under specific conditions. For instance, CYP11A1 converts cholesterol to pregnenolone by three sequential hydroxylations . Another approach involves chemical synthesis using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in a solvent like dichloromethane .
Industrial Production Methods: Industrial production of 19-Hydroxy Cholesterol can be achieved through biotransformation using engineered microbial cell factories. These microbial systems are designed to express specific enzymes that facilitate the hydroxylation of cholesterol, leading to the production of 19-Hydroxy Cholesterol .
Analyse Chemischer Reaktionen
Types of Reactions: 19-Hydroxy Cholesterol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 19th position can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, resulting in the formation of dehydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: POCl3 and Et3N in dry dichloromethane are used for substitution reactions.
Major Products:
Oxidation: Formation of 19-oxo derivatives.
Reduction: Formation of dehydro derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
19-Hydroxy Cholesterol has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various steroid hormones and other bioactive compounds.
Biology: It is used to study the metabolic pathways of cholesterol and its derivatives in mammalian cells.
Industry: It is used in the production of steroid drugs and other pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 19-Hydroxy Cholesterol involves its interaction with specific enzymes and receptors in the body. For example, it can be converted to pregnenolone by the enzyme CYP11A1 through sequential hydroxylations . This conversion is a crucial step in the biosynthesis of steroid hormones. Additionally, 19-Hydroxy Cholesterol can modulate the activity of certain receptors involved in cholesterol metabolism and inflammation .
Similar Compounds:
Cholesterol: The parent compound from which 19-Hydroxy Cholesterol is derived.
25-Hydroxy Cholesterol: Another hydroxylated derivative of cholesterol with distinct biological functions.
7-Dehydrocholesterol: A precursor of vitamin D3, differing in its structure and function from 19-Hydroxy Cholesterol.
Uniqueness: 19-Hydroxy Cholesterol is unique due to its specific hydroxylation at the 19th position, which imparts distinct chemical and biological properties. This hydroxylation allows it to participate in unique metabolic pathways and interact with specific enzymes and receptors, distinguishing it from other cholesterol derivatives .
Eigenschaften
CAS-Nummer |
148703-08-6 |
|---|---|
Molekularformel |
C19H27IN2O4 |
Molekulargewicht |
474.3 g/mol |
IUPAC-Name |
(1-butylpiperidin-4-yl)methyl 5-amino-6-iodo-2,3-dihydro-1,4-benzodioxine-8-carboxylate |
InChI |
InChI=1S/C19H27IN2O4/c1-2-3-6-22-7-4-13(5-8-22)12-26-19(23)14-11-15(20)16(21)18-17(14)24-9-10-25-18/h11,13H,2-10,12,21H2,1H3 |
InChI-Schlüssel |
FCKKCDRMGKXQDK-UHFFFAOYSA-N |
SMILES |
CCCCN1CCC(CC1)COC(=O)C2=CC(=C(C3=C2OCCO3)N)I |
Kanonische SMILES |
CCCCN1CCC(CC1)COC(=O)C2=CC(=C(C3=C2OCCO3)N)I |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1-butyl-4-piperidinylmethyl 8-amino-7-iodo-1,4-benzodioxan-5-carboxylate SB 207710 SB-207710 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



